molecular formula C7H3F3O B6316838 2,4-Difluorobenzoyl fluoride, 99% CAS No. 67640-39-5

2,4-Difluorobenzoyl fluoride, 99%

Cat. No. B6316838
CAS RN: 67640-39-5
M. Wt: 160.09 g/mol
InChI Key: RTSJQGKALZWPTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluorobenzoyl fluoride (also known as 2,4-Difluorobenzoyl chloride, 2,4-Difluorobenzene-1-sulfonyl chloride, and 2,4-Difluorobenzoyl sulfonyl chloride) is a fluorinated organic compound with the chemical formula C7H3F2O2S. It is a colorless and odorless liquid that is used in the synthesis of various organic and inorganic compounds. It is also used in pharmaceutical and agricultural applications.

Mechanism of Action

2,4-Difluorobenzoyl fluoride is an electrophilic fluorinating agent. It reacts with nucleophilic species to form a fluorinated product. The reaction is reversible, and the product can be further fluorinated or de-fluorinated. The reaction is catalyzed by Lewis acids, such as boron trifluoride.
Biochemical and Physiological Effects
2,4-Difluorobenzoyl fluoride is not known to have any significant biochemical or physiological effects on humans. However, it is important to note that it is a strong irritant to the skin and eyes, and should be handled with caution.

Advantages and Limitations for Lab Experiments

2,4-Difluorobenzoyl fluoride is a useful reagent for the synthesis of organic and inorganic compounds in the laboratory. It is relatively stable and can be stored at room temperature for extended periods of time. However, it is a strong irritant and must be handled with caution. It is also toxic and should not be inhaled or ingested.

Future Directions

There are several potential future directions for the use of 2,4-Difluorobenzoyl fluoride. It could be used in the synthesis of fluorinated polymers and surfactants. It could also be used in the synthesis of pharmaceuticals and agrochemicals. It could also be used in the synthesis of fluorinated drugs and other fluorinated compounds. Additionally, it could be used in the synthesis of fluorinated materials for medical applications. Finally, it could be used in the synthesis of fluorinated materials for industrial applications.

Synthesis Methods

The synthesis of 2,4-Difluorobenzoyl fluoride is carried out by the reaction of 2,4-difluorobenzaldehyde with phosphorus pentafluoride. The reaction is carried out in a dry, inert atmosphere at temperatures of -78 °C to -90 °C. The reaction is usually carried out in a sealed tube or flask to prevent the loss of volatile products.

Scientific Research Applications

2,4-Difluorobenzoyl fluoride is used in a variety of scientific research applications. It is used in the synthesis of organic and inorganic compounds, as well as in pharmaceutical and agricultural applications. It is also used in the synthesis of fluorinated drugs, as well as in the synthesis of other fluorinated compounds. It is also used in the synthesis of fluorinated polymers and in the synthesis of fluorinated surfactants.

properties

IUPAC Name

2,4-difluorobenzoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSJQGKALZWPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459725
Record name 2,4-difluorobenzoyl Fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67640-39-5
Record name 2,4-difluorobenzoyl Fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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